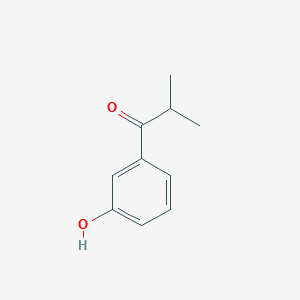
1-(3-Hydroxyphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H12O2 It is characterized by a hydroxyphenyl group attached to a methylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-hydroxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better temperature control and more efficient mixing of reactants.
化学反応の分析
Types of Reactions: 1-(3-Hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 3-Hydroxyphenylacetic acid or 3-Hydroxyphenylacetone.
Reduction: 1-(3-Hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
1-(3-Hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Similar Compounds:
3-Hydroxyacetophenone: Shares the hydroxyphenyl group but differs in the position of the carbonyl group.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with the hydroxy group in the para position.
1-(3-Hydroxyphenyl)-2-methylpropan-2-one: Similar structure but with a different position of the methyl group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
特性
| 103323-37-1 | |
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
1-(3-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 |
InChIキー |
DWLAGFAYZCBIMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/no-structure.png)






